molecular formula C7H14ClN B1435891 4-Methylideneazepane hydrochloride CAS No. 92302-84-6

4-Methylideneazepane hydrochloride

Cat. No.: B1435891
CAS No.: 92302-84-6
M. Wt: 147.64 g/mol
InChI Key: UNNQVYYXALZWOY-UHFFFAOYSA-N
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Description

4-Methylideneazepane hydrochloride is a chemical compound with the molecular formula C7H13N.ClH. It is a hydrochloride salt derived from 4-methylideneazepane, a cyclic amine. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylideneazepane hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylideneazepane with hydrochloric acid under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to ensure that the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-Methylideneazepane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic medium.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. The reaction is usually performed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups. The reaction conditions vary depending on the specific nucleophile used.

Major Products Formed:

  • Oxidation: The major products include oxidized derivatives of 4-methylideneazepane.

  • Reduction: The reduction products are typically saturated amines.

  • Substitution: Substitution reactions yield substituted derivatives of 4-methylideneazepane.

Scientific Research Applications

4-Methylideneazepane hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and other chemical compounds. The compound is also used as a building block in organic synthesis and as a reagent in chemical reactions.

Mechanism of Action

The mechanism by which 4-methylideneazepane hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors. The exact pathways involved can vary, but the compound typically acts by modulating biological processes.

Comparison with Similar Compounds

  • Piperidine

  • Pyrrolidine

  • Azepane

Properties

IUPAC Name

4-methylideneazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-7-3-2-5-8-6-4-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNQVYYXALZWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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